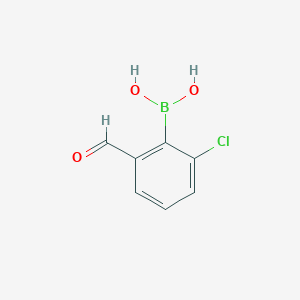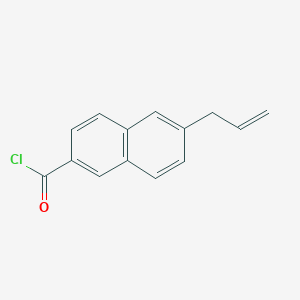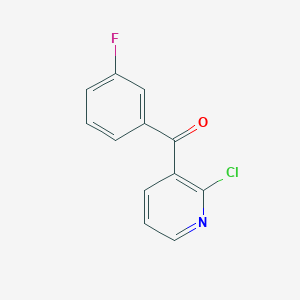dimethylsilane CAS No. 811867-39-7](/img/structure/B12516925.png)
[2-(2-Bromo-4-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C14H22BrFOSi. It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties. This compound is particularly notable for its applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane typically involves the reaction of 2-bromo-4-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of automated reactors and continuous flow systems. The final product is subjected to rigorous quality control to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out using aqueous acid or base at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding alcohol and silanol.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) is used as a protecting group for alcohols and phenols. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability .
Biology and Medicine: Its derivatives are being explored for their biological activity and potential therapeutic uses .
Industry: In the material science industry, this compound is used in the production of advanced materials such as polymers and coatings. Its unique properties make it suitable for use in high-performance materials .
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) involves its ability to act as a protecting group in organic synthesis. The silyl ether group can be selectively removed under mild conditions, allowing for the controlled deprotection of alcohols and phenols. This selective reactivity is crucial in multi-step organic synthesis .
Comparación Con Compuestos Similares
- 2-(2-Bromo-4-chlorophenoxy)ethoxydimethylsilane
- 2-(2-Bromo-4-methylphenoxy)ethoxydimethylsilane
- 2-(2-Bromo-4-iodophenoxy)ethoxydimethylsilane
Uniqueness: Compared to its analogs, 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) offers a unique combination of reactivity and stability. The presence of the fluorine atom enhances its chemical stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
811867-39-7 |
|---|---|
Fórmula molecular |
C14H22BrFO2Si |
Peso molecular |
349.31 g/mol |
Nombre IUPAC |
2-(2-bromo-4-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(16)10-12(13)15/h6-7,10H,8-9H2,1-5H3 |
Clave InChI |
KOMDENVWXMMDCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)



![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)


![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)


